molecular formula C18H14O B14461124 2,3-Dihydrochrysen-4(1H)-one CAS No. 66267-06-9

2,3-Dihydrochrysen-4(1H)-one

Cat. No.: B14461124
CAS No.: 66267-06-9
M. Wt: 246.3 g/mol
InChI Key: OAVOFZMFEVVICT-UHFFFAOYSA-N
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Description

2,3-Dihydrochrysen-4(1H)-one is a polycyclic aromatic ketone featuring a partially hydrogenated chrysene backbone. The compound’s core structure consists of a fused tetracyclic system with a ketone group, which influences its reactivity, solubility, and biological activity. Below, we compare this compound with structurally and functionally related molecules, drawing from diverse research findings.

Properties

CAS No.

66267-06-9

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

2,3-dihydro-1H-chrysen-4-one

InChI

InChI=1S/C18H14O/c19-17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-2,4,6,8-11H,3,5,7H2

InChI Key

OAVOFZMFEVVICT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Purity/Solubility Reference
2,3-Dihydrophenanthren-4(1H)-one C₁₄H₁₂O 196.25 Ketone, fused tetracyclic 778-48-3 95% purity
2,3-Dihydroquinazolin-4(1H)-one C₁₈H₁₄N₄O* 302.33 Ketone, nitrogen heterocycle N/A Soluble in polar solvents
6-(2,4-Dimethoxyphenyl)-4H-chromen-4-one C₁₇H₁₄O₄ 283.29 Chromenone, methoxy groups N/A Brown solid, 92% yield
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one C₁₀H₈ClN₂OS 238.69 Thioxo, chlorophenyl 36479-17-1 Commercial availability
5,7-Dihydroxy-3-(4-hydroxybenzyl)-2,3-dihydro-4H-chromen-4-one C₁₆H₁₂O₅ 300.26 Hydroxy groups, chromenone 107585-77-3 High polarity

*Molecular formula varies by substituents.

Key Observations :

  • 2,3-Dihydrophenanthren-4(1H)-one shares a fused tetracyclic system with the target compound but lacks heteroatoms, resulting in lower polarity compared to nitrogen- or oxygen-rich analogs .
  • Chromenone derivatives (e.g., C₁₇H₁₄O₄) exhibit methoxy or hydroxy substituents that significantly alter electronic properties and bioavailability .

Spectroscopic Characterization

  • Chromenone (C₁₇H₁₄O₄): Distinct signals at δ 8.29 (d, J = 2 Hz) for aromatic protons and δ 176.7 ppm for the ketone carbon . Quinazolinones: Nitrogen adjacency deshields nearby protons, as seen in compound 2 (δ 3.86 ppm for methoxy groups) .

Key Insight: The target compound’s NMR profile would resemble phenanthrenones but with additional complexity due to the chrysene framework.

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